1-(4-Chlorophenyl)-4-methylthiosemicarbazide
Description
Properties
CAS No. |
27562-78-3 |
|---|---|
Molecular Formula |
C8H10ClN3S |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(4-chloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H2,10,12,13) |
InChI Key |
CWVQPOXZOJOHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide typically involves the condensation of 4-chlorophenyl-containing aldehydes or related precursors with methylthiosemicarbazide or its precursors. The key steps include:
- Preparation of methylthiosemicarbazide intermediate.
- Condensation with 4-chlorobenzaldehyde or related 4-chlorophenyl derivatives.
- Purification and characterization of the final product.
Preparation of Methylthiosemicarbazide
A critical precursor in the synthesis is methylthiosemicarbazide, which can be prepared via a multi-step process starting from thiourea (thiocarbamide). A patented industrially scalable method involves:
- Dissolving thiourea in an appropriate solvent (e.g., toluene, butanone).
- Adding a catalyst such as polyethylene glycol (molecular weight 200-20000), tetrabutylammonium bromide, or sodium methylate.
- Reacting with methyl chloride gas at elevated temperatures (10–200 °C) under stirring to form methylthiourea.
- Purging residual hydrogen chloride gas with nitrogen.
- Adding hydrazine hydrate at 30–90 °C to convert methylthiourea into methylthiosemicarbazide.
- Distillation of solvent and cooling to precipitate the solid methylthiosemicarbazide.
- Filtration and drying to obtain high-purity methylthiosemicarbazide with yields typically above 95% and purity around 99.5% (see Table 1 for typical reaction conditions and yields).
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Thiourea + methyl chloride | 80–90 °C, toluene, PEG catalyst | >99.9% conversion | - | Methylthiourea intermediate formed |
| Methylthiourea + hydrazine hydrate | 55–65 °C, stirring | 96.8–97.8 | 99.2–99.5 | Methylthiosemicarbazide isolated |
| Isolation | Cooling to 10 to -10 °C, filtration | - | - | Solid product obtained |
Table 1: Industrial synthesis parameters for methylthiosemicarbazide preparation (adapted from CN104860857A).
This method is advantageous due to high yield, low waste generation, and suitability for large-scale production.
Condensation with 4-Chlorobenzaldehyde
The next step involves the condensation of methylthiosemicarbazide with 4-chlorobenzaldehyde to form this compound. This is typically carried out via:
- Mixing equimolar amounts of methylthiosemicarbazide and 4-chlorobenzaldehyde in a suitable solvent such as ethanol or methanol.
- Heating under reflux conditions to promote the condensation reaction, forming the imine bond (-N=CH-).
- Reaction times vary but generally range from 2 to 6 hours.
- Cooling the reaction mixture to precipitate the product.
- Filtration and recrystallization to purify the compound.
This condensation reaction is a classical Schiff base formation, yielding the target compound with good purity and moderate to high yields (typically 70–90%).
Alternative Synthetic Routes and Notes
- Some literature reports the synthesis of related thiosemicarbazide derivatives by direct reaction of thiosemicarbazide with substituted aldehydes, which can be adapted for 4-chlorophenyl derivatives.
- The use of catalysts or acid/base additives can improve reaction rates and yields.
- Purification is commonly achieved by recrystallization from ethanol or other polar solvents.
- Characterization is confirmed by IR, NMR, and mass spectrometry, showing characteristic signals for the thiosemicarbazide moiety and the 4-chlorophenyl group.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Methylthiosemicarbazide synthesis | Thiourea + methyl chloride + hydrazine hydrate; PEG catalyst; 80–90 °C; toluene or butanone solvent | 96.8–97.8 | ~99.5 | Industrially scalable, high yield |
| Condensation with 4-chlorobenzaldehyde | Methylthiosemicarbazide + 4-chlorobenzaldehyde; reflux in ethanol/methanol; 2–6 h | 70–90 | >95 | Classical Schiff base formation |
Research Findings and Practical Considerations
- The patented methylthiosemicarbazide synthesis process emphasizes cleaner production with reduced waste and cost efficiency, making it suitable for industrial applications.
- The condensation step is straightforward and well-documented in medicinal chemistry literature, with the 4-chlorophenyl substituent providing specific biological activity profiles.
- Reaction monitoring by chromatographic methods ensures high conversion and product quality.
- The choice of solvent and catalyst in the methylthiosemicarbazide synthesis significantly affects yield and purity.
- The final compound’s stability and purity are critical for its use in further synthetic or biological applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-methylthiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
Synthesis of Thiosemicarbazide Derivatives
Thiosemicarbazides, including 1-(4-Chlorophenyl)-4-methylthiosemicarbazide, serve as intermediates in the synthesis of various pharmaceutical compounds. The synthesis typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For example, this compound can be synthesized through the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in methanol under controlled conditions .
Antimicrobial Properties
Research indicates that thiosemicarbazide derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains, including Mycobacterium species. The compound's structure allows it to interact effectively with microbial targets, leading to bactericidal effects .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have demonstrated that derivatives of thiosemicarbazides can inhibit tumor cell proliferation in vitro. Notably, complexation with metal ions like Cu(II) enhances the anticancer activity of these compounds, making them potential candidates for cancer therapy . Specifically, research has indicated that certain derivatives can effectively target neuroblastoma and prostate cancer cells while exhibiting manageable toxicity profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiosemicarbazide derivatives. The presence of the chlorophenyl group significantly influences the biological activity of these compounds. Variations in substituents on the thiosemicarbazide scaffold can lead to differences in potency and selectivity against various biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiosemicarbazides differ primarily in substituents on the phenyl ring and the thiourea backbone. Key analogs include:
Key Observations :
- Electron-withdrawing groups (Cl, F) : Enhance stability and influence reactivity. For example, this compound's Cl group increases electrophilicity compared to alkyl-substituted analogs .
- Ethyl-substituted analogs (e.g., 4-(4-Ethylphenyl)-3-thiosemicarbazide) show higher molecular weights but similar synthetic yields (~90%) .
- Chromene-ring derivatives : Exhibit complex structures with extended conjugation, leading to distinct biological activities (e.g., anti-inflammatory effects comparable to indomethacin) .
Yield Comparison :
Physicochemical Properties
- Lipophilicity : Ethyl and methyl groups increase logP values (e.g., 4-(4-Ethylphenyl)-3-thiosemicarbazide: logP ~2.1) compared to chlorinated analogs (logP ~1.8) .
- Thermal stability : Melting points vary widely; chromene derivatives (e.g., compound 6a) melt at 223–225°C, while simpler thiosemicarbazides (e.g., 4-(4-Methylphenyl)-3-thiosemicarbazide) melt at 128–131°C .
Biological Activity
1-(4-Chlorophenyl)-4-methylthiosemicarbazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiosemicarbazide functional group, which is known for its ability to form stable complexes with various metals and exhibit biological activity. The molecular formula is , and its structure can be represented as follows:
Where is the 4-chlorophenyl group and is a methyl group.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16–31.25 |
| Escherichia coli | 31.25–62.5 |
| Candida albicans | 31.25–62.5 |
The compound's activity against Staphylococcus aureus indicates its potential use in treating infections caused by this pathogen, which is known for its resistance to many antibiotics .
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. It has been found to induce cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 43.4 |
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The cytotoxic effects observed in these studies suggest that this compound could be a promising candidate for further development as an anticancer agent .
The biological activities of thiosemicarbazides, including this compound, are often attributed to their ability to chelate metal ions and inhibit various enzymes involved in cellular processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
Case Studies and Research Findings
Several research articles have highlighted the synthesis and biological evaluation of thiosemicarbazides, including the compound :
- A study reported that derivatives of thiosemicarbazides exhibited antibacterial and antifungal activities against a range of pathogens, indicating their potential as therapeutic agents .
- Another investigation focused on the anticancer properties, showing that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
